
2-Cyclohexen-1-one, 3,6,6-trimethyl-
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Overview
Description
2-Cyclohexen-1-one, 3,6,6-trimethyl- is a natural product found in Ceratophyllum demersum with data available.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C9H14O
- Molecular Weight : 138.2069 g/mol
- CAS Registry Number : 23438-77-9
- IUPAC Name : 3,6,6-trimethyl-2-cyclohexen-1-one
The compound features a cyclohexene ring with a ketone functional group and three methyl substituents at positions 3 and 6. This structure contributes to its reactivity and potential applications in organic chemistry.
Organic Synthesis
2-Cyclohexen-1-one, 3,6,6-trimethyl- serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse reactions:
- Michael Addition Reactions : The compound can undergo Michael addition due to the electrophilic nature of the carbonyl group. This property is exploited in synthesizing more complex molecules.
- Synthesis of Terpenoids : It is utilized in synthesizing sesquiterpenoids and other terpenes due to its structural similarity to natural products found in essential oils .
Fragrance Industry
The compound is valued in the fragrance industry for its pleasant aroma. It is used in creating perfumes and flavorings due to its sweet and floral scent profile. Its stability and volatility make it suitable for various formulations:
- Perfume Formulations : It is incorporated into various perfume compositions to enhance floral notes .
- Flavoring Agents : Used in food products as a flavor enhancer due to its aromatic properties.
Biological Effects
Research indicates that 2-Cyclohexen-1-one, 3,6,6-trimethyl- exhibits several biological activities:
- Antioxidant Properties : Studies suggest that the compound may possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .
- Potential Anticancer Activity : Some investigations have indicated that related compounds may exhibit anticancer properties by inducing cellular enzymes that detoxify reactive species associated with carcinogenesis .
Toxicological Assessment
Toxicological studies have been conducted to evaluate the safety profile of this compound:
- Acute Toxicity : The compound shows low acute toxicity with an LC50 value of 7000 mg/m³ in rats . However, it can cause respiratory irritation at higher concentrations.
- Genotoxicity Studies : In vitro studies indicate no mutagenic activity; however, further research is needed to fully understand its long-term effects on human health .
Case Study 1: Synthesis of Terpenoid Derivatives
A study published in MDPI explored the synthesis of derivatives from 2-Cyclohexen-1-one, 3,6,6-trimethyl-. Researchers successfully created new compounds exhibiting enhanced biological activities compared to the parent compound. These derivatives showed potential as natural insect repellents and antimicrobial agents .
Case Study 2: Fragrance Development
In a project aimed at developing new fragrances for cosmetic products, formulators utilized 2-Cyclohexen-1-one, 3,6,6-trimethyl-. The resultant fragrances were well-received for their unique scent profiles and stability under various conditions. Consumer testing indicated a preference for products containing this compound over traditional formulations .
Properties
CAS No. |
23438-77-9 |
---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
3,6,6-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O/c1-7-4-5-9(2,3)8(10)6-7/h6H,4-5H2,1-3H3 |
InChI Key |
DKUDUXARZQESDM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(CC1)(C)C |
Canonical SMILES |
CC1=CC(=O)C(CC1)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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